Cas no 167216-17-3 (tert-butyl N-(2R)-4-hydroxybutan-2-ylcarbamate)
tert-butyl N-(2R)-4-hydroxybutan-2-ylcarbamate Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid,[(1R)-3-hydroxy-1-methylpropyl]-, 1,1-dimethylethyl ester (9CI)
- CARBAMIC ACID, [(1R)-3-HYDROXY-1-METHYLPROPYL]-, 1,1-DIMETHYLETHYL
- Boc-(R)-3-aminobutan-1-ol
- N-Boc-(R)-3-aminobutan-1-ol
- (R)-N-BOC-3-AMINOBUTAN-1-OL
- (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate
- Carbamic acid, [(1R)-3-hydroxy-1-methylpropyl]-, 1,1-dimethylethyl ester (9CI)
- tert-butyl N-(2R)-4-hydroxybutan-2-ylcarbamate
- JSZOAOLSEKSNTD-SSDOTTSWSA-N
- SCHEMBL2389101
- CS-0142509
- DS-10250
- ((R)-3-hydroxy-1-methyl-propyl)-carbamic acid tert-butyl ester
- AKOS027252397
- EN300-2014338
- (R)-tert-Butyl(4-hydroxybutan-2-yl)carbamate
- 167216-17-3
- TERT-BUTYL N-[(2R)-4-HYDROXYBUTAN-2-YL]CARBAMATE
- MFCD18831346
- N-beta-t-Butoxycarbonyl-L-beta-homoalaniol;(S)-3-[(t-Butoxycarbonyl)amino]-1-butanol
- tert-Butyl (R)-(4-hydroxybutan-2-yl)carbamate
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- MDL: MFCD18831346
- Inchi: InChI=1S/C9H19NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1
- InChI Key: JSZOAOLSEKSNTD-SSDOTTSWSA-N
- SMILES: C[C@@H](NC(OC(C)(C)C)=O)CCO
Computed Properties
- Exact Mass: 189.13657
- Monoisotopic Mass: 189.136
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 6
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.6A^2
- XLogP3: 1
Experimental Properties
- PSA: 58.56
tert-butyl N-(2R)-4-hydroxybutan-2-ylcarbamate Security Information
- Hazard Statement: H302-H315-H319-H335
tert-butyl N-(2R)-4-hydroxybutan-2-ylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GD939-25g |
tert-butyl N-(2R)-4-hydroxybutan-2-ylcarbamate |
167216-17-3 | 95+% | 25g |
13278CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GD939-1g |
tert-butyl N-(2R)-4-hydroxybutan-2-ylcarbamate |
167216-17-3 | 95+% | 1g |
1029.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GD939-250mg |
tert-butyl N-(2R)-4-hydroxybutan-2-ylcarbamate |
167216-17-3 | 95+% | 250mg |
512CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GD939-50mg |
tert-butyl N-(2R)-4-hydroxybutan-2-ylcarbamate |
167216-17-3 | 95+% | 50mg |
135.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GD939-5g |
tert-butyl N-(2R)-4-hydroxybutan-2-ylcarbamate |
167216-17-3 | 95+% | 5g |
3323.0CNY | 2021-07-14 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R899088-5g |
(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate |
167216-17-3 | ≥95% | 5g |
2,574.90 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R60590-5g |
(R)-tert-Butyl(4-hydroxybutan-2-yl)carbamate |
167216-17-3 | 95% | 5g |
¥481.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R60590-1g |
(R)-tert-Butyl(4-hydroxybutan-2-yl)carbamate |
167216-17-3 | 95% | 1g |
¥148.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R60590-250mg |
(R)-tert-Butyl(4-hydroxybutan-2-yl)carbamate |
167216-17-3 | 95% | 250mg |
¥45.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R60590-25g |
(R)-tert-Butyl(4-hydroxybutan-2-yl)carbamate |
167216-17-3 | 95% | 25g |
¥1815.0 | 2024-07-19 |
tert-butyl N-(2R)-4-hydroxybutan-2-ylcarbamate Suppliers
tert-butyl N-(2R)-4-hydroxybutan-2-ylcarbamate Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on tert-butyl N-(2R)-4-hydroxybutan-2-ylcarbamate
Introduction to tert-butyl N-(2R)-4-hydroxybutan-2-ylcarbamate (CAS No. 167216-17-3)
tert-butyl N-(2R)-4-hydroxybutan-2-ylcarbamate, identified by its Chemical Abstracts Service (CAS) number 167216-17-3, is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This molecule, characterized by its structural features and stereochemical configuration, has garnered attention due to its potential applications in medicinal chemistry and synthetic biology. The compound's unique tert-butyl group and the presence of a (2R)-4-hydroxybutan-2-yl moiety contribute to its distinct chemical properties, making it a valuable candidate for further exploration in various biochemical pathways.
The stereochemistry of tert-butyl N-(2R)-4-hydroxybutan-2-ylcarbamate is particularly noteworthy, as the (R) configuration at the second carbon of the hydroxybutanoyl chain influences its interactions with biological targets. This stereochemical specificity is a critical factor in drug design, where the three-dimensional shape of a molecule can dictate its efficacy and selectivity. Recent studies have highlighted the importance of chirality in optimizing pharmacological activity, and compounds like tert-butyl N-(2R)-4-hydroxybutan-2-ylcarbamate exemplify this principle.
In the context of modern pharmaceutical research, tert-butyl N-(2R)-4-hydroxybutan-2-ylcarbamate has been investigated for its potential role in modulating enzymatic pathways and interacting with protein targets. The carbamate functional group, in particular, is known for its ability to form stable covalent bonds with nucleophiles, which can be leveraged in drug design to enhance binding affinity and duration of action. Furthermore, the hydroxyl group at the fourth position adds another layer of reactivity, allowing for further derivatization and functionalization to tailor the compound's properties for specific therapeutic applications.
Recent advancements in computational chemistry have enabled more precise modeling of molecular interactions, providing insights into how tert-butyl N-(2R)-4-hydroxybutan-2-ylcarbamate might behave within biological systems. These simulations have suggested that the compound could serve as a scaffold for developing novel inhibitors targeting key enzymes involved in metabolic disorders and inflammatory diseases. The combination of computational predictions with experimental validation has become a cornerstone of modern drug discovery, and tert-butyl N-(2R)-4-hydroxybutan-2-ylcarbamate represents a promising example of this integrated approach.
The synthesis of tert-butyl N-(2R)-4-hydroxybutan-2-ylcarbamate presents an interesting challenge due to the need to maintain the stereochemical integrity of the (R)-configuration. Traditional synthetic routes have been explored, but recent methodologies have focused on asymmetric catalysis and enzymatic resolution to improve yield and enantioselectivity. These innovations not only enhance the accessibility of the compound but also pave the way for scalable production processes suitable for industrial applications.
From a therapeutic perspective, tert-butyl N-(2R)-4-hydroxybutan-2-ylcarbamate holds promise as a lead compound for further development into drugs targeting neurological disorders, where enzyme inhibition and receptor modulation are key mechanisms of action. The structural features of this molecule suggest it could interact with receptors or enzymes involved in neurodegenerative diseases, offering a potential therapeutic intervention. Additionally, its stability under various conditions makes it a viable candidate for formulation into oral or injectable medications.
The role of natural product-inspired scaffolds in drug discovery has also been highlighted in recent literature, and compounds like tert-butyl N-(2R)-4-hydroxybutan-2-ylcarbamate often draw inspiration from bioactive molecules found in nature. By incorporating structural motifs similar to those found in natural products, synthetic chemists can leverage evolutionary biology to design molecules with enhanced biological activity. This approach has led to the discovery of numerous pharmacologically relevant compounds, underscoring the importance of interdisciplinary collaboration between chemists and biologists.
As research continues to evolve, so too do the tools available for studying molecular interactions. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry have provided invaluable insights into how tert-butyl N-(2R)-4-hydroxybutan-2-ylcarbamate interacts with biological targets at both atomic and molecular levels. These high-resolution structural data are crucial for understanding mechanism-of-action and optimizing lead compounds into viable drug candidates.
The future prospects for tert-butyl N-(2R)-4-hydroxybutan-2-ylcarbamate are bright, with ongoing research exploring its potential in diverse therapeutic areas. Its unique structural features and stereochemical configuration make it a versatile building block for medicinal chemists seeking to develop novel therapeutics. As new synthetic methods are developed and computational models become more sophisticated, compounds like this will continue to play a pivotal role in advancing drug discovery efforts worldwide.
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